![molecular formula C19H20N4O3S2 B2896529 (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1448046-73-8](/img/structure/B2896529.png)
(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a sulfonyl group, a piperidine ring, and a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Techniques like X-ray crystallography and NMR spectroscopy are often used to determine the structure of such compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazole ring might participate in reactions with electrophiles, and the sulfonyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, solubility, stability, etc., can be influenced by the functional groups present in the compound .Scientific Research Applications
Anticancer Activity
Compounds with 1,2,4-triazole derivatives have been designed and evaluated for their potential anticancer properties. They may act as inhibitors that target certain pathways or enzymes involved in cancer cell proliferation .
Antimicrobial Activity
Triazoles are known for their antimicrobial properties, including antibacterial and antifungal activities. This suggests that your compound could be researched for use in treating infections .
Hormone Therapy
Some triazole-containing compounds are used in hormone therapies for conditions like breast cancer due to their ability to inhibit enzymes involved in hormone production .
Corrosion Inhibition
Triazoles have been utilized as corrosion inhibitors, which indicates that your compound might be studied for protecting materials against corrosion .
Polymer Stabilization
The stabilizing properties of triazoles in polymers suggest another potential application area for your compound in material science .
Coordination Chemistry
Triazoles serve as ligands in coordination chemistry, which could mean your compound may be useful in developing new chemical complexes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-22-13-20-21-19(22)28(25,26)17-6-9-23(10-7-17)18(24)15-4-2-14(3-5-15)16-8-11-27-12-16/h2-5,8,11-13,17H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHBRAARCZBBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone |
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